molecular formula C9H7N3O4S B14006425 Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo- CAS No. 34259-41-1

Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-

Cat. No.: B14006425
CAS No.: 34259-41-1
M. Wt: 253.24 g/mol
InChI Key: DOYKTCZGOFJYRT-UHFFFAOYSA-N
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Description

The compound Pyrido[2,3-d]pyrimidine-6-carboxylic acid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo- (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrido[2,3-d]pyrimidine core with a methylthio group at position 2 and oxo groups at positions 4 and 4. Its synthesis typically involves Hantzsch-type condensations, as demonstrated in and , where 6-aminouracils react with substituted acetoacetates under reflux conditions .

Properties

CAS No.

34259-41-1

Molecular Formula

C9H7N3O4S

Molecular Weight

253.24 g/mol

IUPAC Name

2-methylsulfanyl-4,5-dioxo-3,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O4S/c1-17-9-11-6-4(7(14)12-9)5(13)3(2-10-6)8(15)16/h2H,1H3,(H,15,16)(H2,10,11,12,13,14)

InChI Key

DOYKTCZGOFJYRT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)C(=CN2)C(=O)O)C(=O)N1

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Condensation Method

A highly efficient and regioselective method for synthesizing pyrido[2,3-d]pyrimidine derivatives involves a one-pot three-component condensation reaction. This method uses:

  • 6-amino-2-(methylthio)pyrimidin-4(3H)-one as the starting heterocyclic amine
  • Aromatic aldehydes
  • Active methylene compounds such as ethyl cyanoacetate or Meldrum’s acid

The reaction is catalyzed by a Brønsted-acidic ionic liquid, specifically 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4), under solvent-free conditions. This approach offers:

  • Mild reaction conditions
  • Short reaction times (1–3 minutes)
  • High yields (79–95%)
  • Easy work-up and catalyst reusability

Table 1: Optimization of Catalyst and Solvent for Model Compound Synthesis

Entry Catalyst Solvent-Free Yield (%) Time (min)
1 [DMBSI]HSO4 Yes 93 2
2 Other acid catalysts No 60-80 10-30

This method was successfully applied to synthesize various derivatives, including the 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-pyrido[2,3-d]pyrimidine-6-carbonitrile analogs, which are closely related to the target compound.

Multicomponent Condensation and Cyclization from Pyrimidine Precursors

Another approach involves multicomponent condensation reactions of substituted pyrimidines with aldehydes and amines, followed by intramolecular cyclization. For example:

  • Starting from 4-amino-5-bromopyrimidine derivatives, nucleophilic substitution with amines is performed.
  • Subsequent palladium-catalyzed coupling with unsaturated acids (e.g., crotonic acid) and intramolecular cyclization yields the fused pyridopyrimidine system.

This method is characterized by:

  • Use of readily available pyrimidine precursors
  • High regioselectivity
  • Moderate to high yields (often >60%)
  • Applicability to synthesize various substituted pyrido[2,3-d]pyrimidines, including carboxylic acid derivatives.

Reductive Amination and N-Methylation Routes

A synthetic route relevant to the preparation of pyrido[2,3-d]pyrimidine derivatives involves:

  • Formation of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine via condensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde.
  • Reduction of the nitro group to an amino group using Raney nickel in DMF.
  • Reductive amination with aromatic aldehydes to introduce aryl substituents.
  • Final N-methylation using formaldehyde and sodium cyanoborohydride.

This pathway provides functionalized derivatives with potential biological activity and can be adapted to introduce the methylthio and carboxylic acid functionalities through suitable precursor selection.

Other Synthetic Innovations

  • Microwave-assisted solvent-free one-pot reactions for pyrimidopyrimidine analogs have been reported, offering rapid and green synthesis alternatives.
  • Multicomponent reactions using barbituric acid, aryl aldehydes, and aminopyrimidines in refluxing ethanol without catalysts have been demonstrated for related heterocycles.

Summary Table of Key Preparation Methods

Method Starting Materials Catalysts/Conditions Advantages Yields (%) Reaction Time References
One-pot three-component condensation 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, ethyl cyanoacetate/Meldrum’s acid [DMBSI]HSO4, solvent-free Mild, fast, reusable catalyst 79–95 <1–3 min
Multicomponent condensation + cyclization 4-amino-5-bromopyrimidine, amines, crotonic acid Pd-catalyzed coupling, intramolecular cyclization Regioselective, moderate to high yield >60 Several hours
Reductive amination and N-methylation 2,4,6-triaminopyrimidine, nitromalonaldehyde, aldehydes Raney Ni reduction, NaBH3CN methylation Functional group diversity Moderate Multi-step
Microwave-assisted solvent-free synthesis Uracil analogs, formaldehyde, amines Microwave, solvent-free Rapid, green Variable Minutes

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

    Nucleophiles: Benzylamine for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxide and sulfone derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Benzylamino derivatives.

Scientific Research Applications

Pyrido[2,3-d]pyrimidine derivatives have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Compound A
  • Core : Pyrido[2,3-d]pyrimidine.
  • Substituents :
    • Position 2: Methylthio (-SCH₃).
    • Positions 4 and 5: Oxo groups (=O).
    • Position 6: Carboxylic acid (-COOH).
  • Saturation : 3,4,5,8-Tetrahydro (partially saturated ring).
Pipemidic Acid ()
  • Core : Pyrido[2,3-d]pyrimidine.
  • Substituents :
    • Position 2: Piperazinyl group (N-containing ring).
    • Position 8: Ethyl (-CH₂CH₃).
    • Position 5: Oxo group.
  • Bioactivity: First-generation quinolone antibiotic active against gram-negative bacteria (e.g., Pseudomonas aeruginosa) .
8-Ethyl-5-oxo-2-(1-piperazinyl) Derivatives ()
  • Substituents : Similar to pipemidic acid but with variable alkyl/vinyl groups at position 8.
  • Activity: Enhanced antibacterial potency compared to pipemidic acid, particularly against P. aeruginosa .
Trioxo Derivatives ()
  • Core : Pyrido[2,3-d]pyrimidine.
  • Substituents :
    • Positions 2, 4, 7: Oxo groups.
Thieno/Pyrrolo-Fused Analogues ()
  • Core: Thieno[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine.
  • Substituents : Thioxo (=S) or ester groups.
  • Applications : Antimicrobial and antitumor agents, with structural modifications influencing target specificity .

Physicochemical Properties

  • Solubility :
    • Compound A : Moderate solubility in polar solvents due to -COOH and -SCH₃ balance.
    • Pipemidic Acid : High aqueous solubility (carboxylic acid and piperazinyl groups).
    • Trioxo Derivatives : Likely low solubility due to multiple oxo groups.
  • Stability :
    • Methylthio in Compound A may confer oxidative sensitivity compared to piperazinyl or alkyl groups.

Biological Activity

Pyrido[2,3-d]pyrimidine-6-carboxylic acid, specifically the derivative 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-, is an intriguing compound in medicinal chemistry. Its unique structure positions it as a potential candidate for various therapeutic applications due to its diverse biological activities. This article explores its biological activity through synthesized derivatives, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the pyrido[2,3-d]pyrimidine family characterized by fused pyridine and pyrimidine rings. The presence of a carboxylic acid group and a dioxo moiety enhances its interaction with biological targets.

Property Details
Molecular FormulaC₈H₅N₃O₂
Molecular Weight235.2 g/mol
Key Functional GroupsCarboxylic acid, dioxo
StabilityStable at room temperature

Biological Activities

Pyrido[2,3-d]pyrimidine derivatives exhibit a wide range of biological activities:

  • Antitumor Activity :
    • Several studies have demonstrated that compounds within this class inhibit various cancer cell lines. For instance, derivatives showed significant inhibitory effects against HepG-2 (liver), HCT-116 (colon), and PC-3 (prostate) cancer cells with IC₅₀ values lower than those of doxorubicin in some cases .
    • Structure-activity relationship (SAR) studies indicated that the presence of specific substituents on the pyrido[2,3-d]pyrimidine scaffold enhances anticancer efficacy. Compounds with carbonyl groups at C-2 exhibited maximum activity against cancer cells .
  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties against various strains. Its mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways .
  • Inhibition of Kinases :
    • Pyrido[2,3-d]pyrimidines have been identified as effective inhibitors of several kinases including cyclin-dependent kinase (CDK), phosphoinositide 3-kinase (PI3K), and tyrosine kinases. These interactions are crucial in regulating cell cycle progression and proliferation .
  • CNS Activity :
    • Some derivatives have demonstrated central nervous system (CNS) depressant effects and anticonvulsant activities in animal models .

1. Anticancer Efficacy Study

A recent study synthesized a series of pyrido[2,3-d]pyrimidines and evaluated their anticancer properties against five different cancer cell lines. The results indicated that certain derivatives had IC₅₀ values significantly lower than doxorubicin, suggesting enhanced potency as anticancer agents .

2. Antimicrobial Evaluation

Another study assessed the antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds effectively inhibited bacterial growth at low concentrations .

Q & A

Q. What are the common synthetic routes for preparing pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via multicomponent or one-pot reactions. For example, pyrido[2,3-d]pyrimidine derivatives can be synthesized using Mannich-type reactions under Vilsmeier conditions (e.g., with POCl₃/DMF), yielding products with >85% purity . Temperature and solvent selection are critical: refluxing in butanol (BuOH) with NaOMe selectively forms pyrido[2,3-d]pyrimidin-5-ones, while polar aprotic solvents like DMF favor cyclization via nucleophilic substitution . Table 1 : Key Synthetic Methods
MethodConditionsYield (%)Reference
One-pot Mannich reactionPOCl₃/DMF, 80°C89–95
Alkaline cyclizationBuOH/NaOMe, reflux75–82
Oxidative substitutionm-CPBA oxidation, BnNH₂63–70

Q. What analytical techniques are recommended for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolves 3D molecular packing and hydrogen-bonding networks (e.g., π-π stacking between pyrimidine rings and carboxylate groups) .
  • ¹H/¹³C NMR : Key shifts include δ ~12.5 ppm (carboxylic acid proton) and δ ~2.5 ppm (methylthio group) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 303.32 for C₁₄H₁₇N₅O₃) .

Q. What biological activities have been reported for structurally related pyrido[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Derivatives with substituents at the 2- and 6-positions show antitumor and antimicrobial activity. For example:
  • Antitumor : 5-[(2-Amino-4-oxopyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (IC₅₀ = 0.2 µM against leukemia cells) .
  • Antibacterial : 8-Alkyl-5-oxo-2-piperazinyl derivatives inhibit E. coli (MIC = 4 µg/mL) .

Advanced Research Questions

Q. How can reaction mechanisms explain contradictory product distributions in pyrido[2,3-d]pyrimidine synthesis?

  • Methodological Answer : Competing pathways under varying conditions lead to divergent products. For example:
  • Mannich reaction : At 80°C, aryl ketones undergo aminomethylation to form pyrido[2,3-d]pyrimidines via a six-membered transition state .
  • Dimerization : Elevated temperatures (>100°C) promote radical coupling, forming dimers (e.g., 13 in ) with reduced bioactivity. Kinetic vs. thermodynamic control must be assessed via time-resolved NMR or DFT calculations.

Q. What strategies optimize the substitution of the methylthio (SMe) group to enhance pharmacological activity?

  • Methodological Answer :
  • Oxidative functionalization : Treating SMe with m-chloroperbenzoic acid (m-CPBA) generates sulfoxide/sulfone intermediates, enabling nucleophilic displacement by amines (e.g., BnNH₂) .
  • Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions replace SMe with aryl/heteroaryl groups (e.g., 4-carboxyphenyl for improved solubility) .
    Table 2 : Substitution Effects on Bioactivity
SubstituentActivity (IC₅₀, µM)Target
SMe (parent)5.2Topoisomerase II
NHBn1.8Topoisomerase II
SO₂Ph0.9EGFR kinase

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer : SCXRD analysis of the bis-carboxylate salt (e.g., [H₂ppa]⁺[H₂btec]²⁻) reveals:
  • Hydrogen-bond networks : O–H···O interactions (2.6–2.8 Å) stabilize the lattice .
  • Torsion angles : The pyrimidine ring adopts a boat conformation (θ = 15.7°), contrasting with DFT-predicted chair structures. Refinement using SHELXL-2018 and anisotropic displacement parameters (ADPs) resolves such conflicts .

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